Cas no 912761-86-5 (2-fluoro-4-(trifluoromethyl)phenylhydrazine)
2-fluoro-4-(trifluoromethyl)phenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine
- 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE
- SCHEMBL3380576
- [2-fluoranyl-4-(trifluoromethyl)phenyl]diazane
- D87543
- DTXSID60379229
- EN300-275873
- [2-fluoro-4-(trifluoromethyl)phenyl]hydrazine
- 912761-86-5
- AKOS006289753
- VLSRTHHRMRUDKJ-UHFFFAOYSA-N
- A843781
- DB-217348
- 2-fluoro-4-(trifluoromethyl)phenylhydrazine
-
- MDL: MFCD08669827
- Inchi: 1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2
- InChI Key: VLSRTHHRMRUDKJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C=CC=1NN
Computed Properties
- Exact Mass: 194.04671085g/mol
- Monoisotopic Mass: 194.04671085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38Ų
2-fluoro-4-(trifluoromethyl)phenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A562238-1g |
(2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine |
912761-86-5 | 98+% | 1g |
$759.0 | 2025-04-15 | |
| eNovation Chemicals LLC | K43036-1g |
2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE |
912761-86-5 | 95% | 1g |
$645 | 2025-02-26 | |
| eNovation Chemicals LLC | K43036-5g |
2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE |
912761-86-5 | 95% | 5g |
$1285 | 2025-02-26 | |
| eNovation Chemicals LLC | K43036-1g |
2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE |
912761-86-5 | 95% | 1g |
$645 | 2024-06-09 | |
| eNovation Chemicals LLC | K43036-5g |
2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE |
912761-86-5 | 95% | 5g |
$1285 | 2024-06-09 | |
| Enamine | EN300-275873-1g |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |
912761-86-5 | 1g |
$328.0 | 2023-09-10 | ||
| Enamine | EN300-275873-5g |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |
912761-86-5 | 5g |
$949.0 | 2023-09-10 | ||
| Enamine | EN300-275873-10g |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |
912761-86-5 | 10g |
$1409.0 | 2023-09-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532186-1g |
(2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine |
912761-86-5 | 98% | 1g |
¥1958.00 | 2024-04-25 | |
| Enamine | EN300-275873-0.05g |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |
912761-86-5 | 0.05g |
$275.0 | 2023-09-10 |
2-fluoro-4-(trifluoromethyl)phenylhydrazine Suppliers
2-fluoro-4-(trifluoromethyl)phenylhydrazine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-fluoro-4-(trifluoromethyl)phenylhydrazine
Introduction to 2-fluoro-4-(trifluoromethyl)phenylhydrazine (CAS No. 912761-86-5)
2-fluoro-4-(trifluoromethyl)phenylhydrazine, identified by the CAS number 912761-86-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the hydrazine class, characterized by the presence of a hydrazine functional group (-NH-NH₂) attached to an aromatic ring. The structural features of 2-fluoro-4-(trifluoromethyl)phenylhydrazine, particularly the fluorine and trifluoromethyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug development.
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position, along with a hydrazine moiety. This arrangement imparts both electronic and steric effects that influence its reactivity and interaction with biological targets. The fluorine atom is known for its ability to enhance metabolic stability and binding affinity, while the trifluoromethyl group often increases lipophilicity and binding interactions in drug-like molecules.
In recent years, 2-fluoro-4-(trifluoromethyl)phenylhydrazine has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its hydrazine group makes it a versatile building block for constructing more complex molecules, including heterocyclic compounds and bioactive agents. The presence of fluorinated aromatic rings is particularly relevant in modern drug design, as these elements are frequently incorporated into therapeutic agents to improve pharmacokinetic properties.
One of the most compelling aspects of 2-fluoro-4-(trifluoromethyl)phenylhydrazine is its potential utility in developing novel therapeutic agents. Researchers have leveraged its structural framework to create derivatives with enhanced biological activity. For instance, hydrazine-based compounds have been investigated for their roles in anti-inflammatory, anticancer, and antimicrobial applications. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the aromatic system, influencing reactivity and binding modes.
Recent studies have highlighted the importance of fluorinated phenylhydrazines in medicinal chemistry. A notable area of research involves their use as intermediates in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The combination of fluorine and trifluoromethyl substituents can optimize binding interactions with protein targets, leading to more potent and selective drug candidates. Additionally, these compounds have been explored for their potential in developing treatments for neurological disorders, where precise modulation of biological pathways is essential.
The synthetic methodologies for preparing 2-fluoro-4-(trifluoromethyl)phenylhydrazine have also seen significant advancements. Modern synthetic routes often employ transition metal-catalyzed reactions and palladium-mediated couplings to achieve high yields and purity. These techniques not only improve efficiency but also allow for greater control over regioselectivity, which is crucial for producing compounds with desired biological properties. The development of such synthetic strategies underscores the growing importance of this compound in industrial-scale pharmaceutical production.
Beyond its pharmaceutical applications, 2-fluoro-4-(trifluoromethyl)phenylhydrazine has found utility in agrochemical research. Fluorinated aromatic compounds are known for their enhanced stability and efficacy in crop protection agents. The structural features of this compound make it a promising candidate for developing new pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.
The safety profile of 2-fluoro-4-(trifluoromethyl)phenylhydrazine is another critical consideration in its application. While hydrazine derivatives require careful handling due to potential reactivity with certain functional groups, proper synthetic protocols can mitigate risks associated with its use. Researchers adhere to stringent guidelines to ensure safe handling, storage, and disposal of this compound.
In conclusion, 2-fluoro-4-(trifluoromethyl)phenylhydrazine (CAS No. 912761-86-5) represents a valuable asset in the chemical toolbox for pharmaceutical and agrochemical innovation. Its unique structural features, coupled with recent advancements in synthetic chemistry and medicinal applications, position it as a key intermediate for developing next-generation therapeutics. As research continues to uncover new possibilities for this compound, its role in advancing scientific discovery is likely to expand further.
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